
Ethyl 3-(2-methoxy-3-pyridyl)acrylate
Vue d'ensemble
Description
Ethyl 3-(2-methoxy-3-pyridyl)acrylate is a chemical compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It falls under the category of specialty chemicals used in proteomics research. The compound’s structure consists of an ethyl ester group attached to a pyridine ring via an acrylate moiety.
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
Ethyl 3-(2-methoxy-3-pyridyl)acrylate is involved in various chemical reactions. For instance, its exposure to triethylamine in ethanol led to the formation of dihydro derivatives and vinylogues, as studied in different aryl substituents, amines, and solvents. This process is considered possibly radical-mediated and involves various analogues including pyridyl and thienyl (Harisha et al., 2016).
Polymerization Processes
The compound is also significant in polymerization studies. It has been used in homopolymerization via atom transfer radical polymerization (ATRP) techniques, indicating controlled nature of polymerization and exploring initiator efficiency and solvent effects (Brar & Saini, 2007). Additionally, studies on group transfer polymerization (GTP) of acrylates have been conducted, where the process yields monodisperse polymers with predetermined molecular weights (Yousi, 1988).
Material Synthesis and Properties
The compound has applications in synthesizing materials with specific properties. For example, it has been used in the synthesis of highly fluorescent compounds, which exhibited significant fluorescence emission and quantum yield, as well as in third harmonic generation measurements (Pérez-Gutiérrez et al., 2011).
Catalysis and Synthesis
It plays a role in catalytic processes, such as in the synthesis of ethyl acrylate (EA) through aldol condensation, where the catalysts were characterized, and key reaction parameters were optimized (Sararuk et al., 2017). Additionally, it's involved in chemodivergent, one-pot, multi-component syntheses under solvent- and catalyst-free conditions (Dhinakaran et al., 2016).
Propriétés
IUPAC Name |
ethyl (E)-3-(2-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10(13)7-6-9-5-4-8-12-11(9)14-2/h4-8H,3H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQBGDTUXITMKK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(N=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methoxy-3-pyridyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



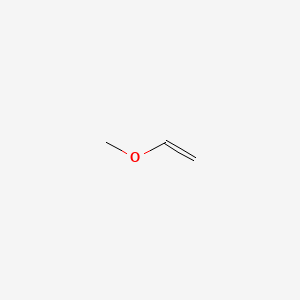
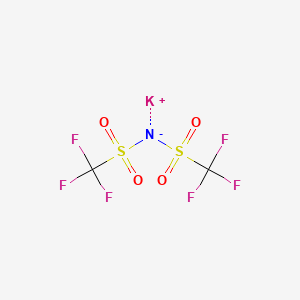


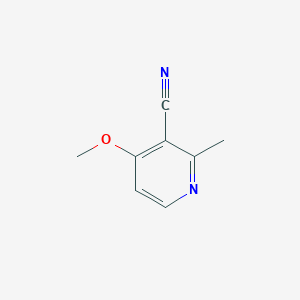
![3-(1-Piperidyl)-5-[[2-(1-pyrrolidinyl)ethyl]amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3030412.png)


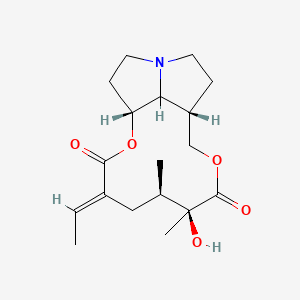

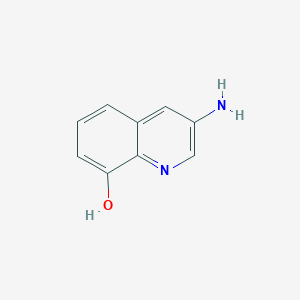
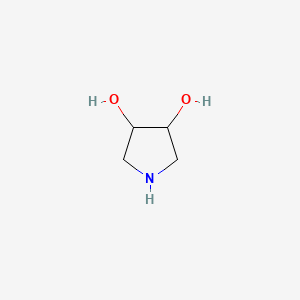
![N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine](/img/structure/B3030424.png)
